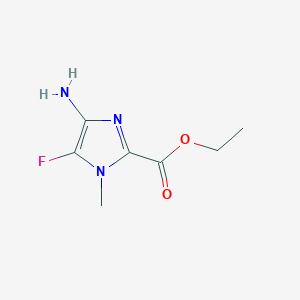

Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate

Description

Properties

Molecular Formula |

C7H10FN3O2 |

|---|---|

Molecular Weight |

187.17 g/mol |

IUPAC Name |

ethyl 4-amino-5-fluoro-1-methylimidazole-2-carboxylate |

InChI |

InChI=1S/C7H10FN3O2/c1-3-13-7(12)6-10-5(9)4(8)11(6)2/h3,9H2,1-2H3 |

InChI Key |

AJRWAZMFAYSUBR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=C(N1C)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Acid-Base Reactions

The ester group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive carboxyl groups for further derivatization.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Ester hydrolysis | HCl (aq)/heat or NaOH (aq)/heat | 4-Amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylic acid |

Condensation Reactions

The amino group participates in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or heterocyclic adducts. These reactions are often catalyzed by acids or bases and occur in polar aprotic solvents.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Schiff base formation | Benzaldehyde, acetic acid, ethanol, reflux | N-Benzylidene-4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate |

Amino Group Alkylation/Acylation

The primary amino group undergoes alkylation with alkyl halides or acylation with acyl chlorides, yielding N-substituted derivatives. These modifications enhance lipophilicity or target-specific interactions.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acylation | Acetyl chloride, pyridine, 0–5°C | N-Acetyl-4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate |

Ester Reduction

The ethyl ester can be reduced to a primary alcohol using agents like LiAlH₄, though this is less common due to competing side reactions with the imidazole ring.

Ring Functionalization

The imidazole ring’s electron-rich nitrogen atoms allow electrophilic aromatic substitution, though the fluorine atom at the 5-position deactivates the ring. Halogenation or nitration typically requires harsh conditions .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C | 4-Amino-5-fluoro-3-bromo-1-methyl-1H-imidazole-2-carboxylate (minor) |

Biological Target Interactions

While not a traditional chemical reaction, the compound interacts with biological targets via hydrogen bonding (amino and carboxylate groups) and hydrophobic interactions (methyl and fluorine groups). These interactions are critical for its pharmacological activity, though mechanistic details remain under investigation.

Key Structural and Reactivity Insights

-

Fluorine’s Role : The electron-withdrawing fluorine atom stabilizes the imidazole ring but reduces electrophilic substitution reactivity .

-

Amino Group Versatility : The amino group’s nucleophilicity enables diverse modifications, making it a hub for derivatization.

-

Ester Lability : The ethyl ester is prone to hydrolysis, requiring careful handling in aqueous environments.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting specific biological pathways.

Case Study: Antimicrobial Activity

A study demonstrated that the compound exhibited significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MIC) of the compound were notably lower than those of non-fluorinated analogs, suggesting enhanced potency.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Comparison Compound MIC |

|---|---|---|

| E. coli | 32 µg/mL | 64 µg/mL (non-fluorinated) |

| S. aureus | 16 µg/mL | 32 µg/mL (non-fluorinated) |

Biological Studies

The compound has been investigated for its ability to interact with biological targets, including enzymes and receptors, which could lead to new therapeutic strategies for diseases such as cancer and infections.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in disease processes. This property is crucial for developing new treatments that target metabolic pathways associated with various conditions.

Chemical Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. Its ability to undergo substitution reactions allows chemists to modify its structure for desired properties.

Reactions Involved

The compound can participate in various chemical reactions:

- Substitution Reactions: The fluorine atom can be replaced with other functional groups.

- Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Industrial Applications

This compound finds applications in producing agrochemicals and dyes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain pathways by binding to active sites, thereby preventing the normal function of the target molecule. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazole derivatives with carboxylate esters or halogen substituents are widely explored in medicinal and synthetic chemistry.

Table 1: Structural and Functional Comparison

Key Comparison Points

Substituent Effects: The target compound uniquely combines an amino group (H-bond donor) and a fluorine atom (electron-withdrawing) on the imidazole ring, distinguishing it from analogs like 3m (bromophenyl) or 3l (methoxyphenyl), which prioritize bulkier aromatic substituents . Fluorine’s inductive effect in the target compound may enhance metabolic stability compared to non-halogenated analogs, a property shared with the benzoimidazole derivative in .

Physicochemical Properties: Melting points for structurally similar esters (e.g., 3m, 3l) range from 106–158°C, influenced by substituent polarity and crystallinity . Compared to the carboxylic acid derivative in , the target’s ethyl ester group improves lipophilicity, which may enhance membrane permeability.

Synthetic Routes: The target compound’s synthesis may involve multi-component reactions (MCRs) similar to those described for 3m and 3l, which use aldehydes and diamines under catalytic conditions . However, introducing the 4-amino group may require specialized protecting-group strategies.

Pharmacological Potential: While direct bioactivity data for the target compound are unavailable, fluoro-substituted imidazoles (e.g., 3m, benzoimidazoles in ) are often explored for antimicrobial or kinase-inhibitory activity. The amino group in the target could facilitate interactions with biological targets, as seen in H-bond-driven molecular recognition .

Q & A

Q. How can the molecular structure of Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate be confirmed using spectroscopic methods?

Methodological Answer: A combination of spectroscopic techniques is essential for structural confirmation:

- FTIR Spectroscopy : Analyze characteristic peaks for functional groups. For example, the C=N stretch in the imidazole ring typically appears near 1611 cm⁻¹, while aromatic C-C stretches occur around 1510–1455 cm⁻¹. The presence of fluorine can be inferred from C-F vibrations (~1100–1000 cm⁻¹) .

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituents. For instance, the methyl group at position 1 may appear as a singlet near δ 3.3–3.5 ppm, while aromatic protons (e.g., fluorinated positions) show distinct splitting patterns due to coupling with fluorine .

- Mass Spectrometry (MS) : Confirm the molecular ion peak ([M+H]⁺) and fragmentation patterns. Discrepancies between calculated and observed masses should be resolved using high-resolution MS .

Q. What synthetic routes are effective for synthesizing imidazole-2-carboxylate derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation or multi-step functionalization:

- Cyclocondensation : React α-ketoesters with amidines or thioureas under acidic conditions. For fluorinated derivatives, use fluorinated precursors (e.g., 5-fluoro-1-methylimidazole intermediates) to ensure regioselectivity .

- Optimization Strategies :

- Validation : Monitor reaction progress via TLC and purify products using column chromatography (silica gel, hexane/ethyl acetate gradients) .

Advanced Research Questions

Q. What computational strategies are employed to predict the binding affinity of imidazole derivatives to biological targets like EGFR?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions between the compound and EGFR's kinase domain. Focus on hydrogen bonding with key residues (e.g., Met793) and hydrophobic contacts with the fluorophenyl group .

- ADMET Analysis : Predict pharmacokinetics using tools like SwissADME. Key parameters include logP (lipophilicity) and topological polar surface area (TPSA) to assess blood-brain barrier penetration .

- Validation : Compare docking scores with experimental IC₅₀ values from in vitro assays (e.g., kinase inhibition assays). Discrepancies may arise from solvent effects or protein flexibility, requiring MD simulations for refinement .

Q. How can crystallographic data discrepancies be resolved when determining the crystal structure of fluorinated imidazole derivatives?

Methodological Answer:

- Refinement Software : Use SHELXL for small-molecule refinement. For twinned or high-resolution data, employ the TWIN/BASF commands to model twinning ratios and HKLF 5 format for intensity integration .

- Hydrogen Bonding Analysis : Apply graph set analysis (as per Etter’s formalism) to identify recurring motifs (e.g., R₂²(8) rings) and validate packing patterns .

- Discrepancy Resolution :

Q. How do hydrogen bonding patterns influence the solid-state properties of fluorinated imidazole derivatives?

Methodological Answer:

- Graph Set Analysis : Categorize hydrogen bonds (e.g., N–H···O, C–H···F) into motifs like chains (C(4)) or rings (R₂²(8)). Fluorine’s electronegativity often enhances C–H···F interactions, stabilizing layered packing .

- Impact on Solubility : Strong intermolecular H-bonds reduce solubility in non-polar solvents. Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .

- Thermal Stability : Correlate H-bond strength (from DFT calculations) with melting points. Derivatives with extensive networks often exhibit higher thermal stability .

Q. How should researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare NMR, FTIR, and MS data. For example, an unexpected peak in ¹H NMR might indicate rotamers or proton exchange, resolved via variable-temperature NMR .

- X-ray Crystallography : Resolve ambiguities (e.g., tautomerism) by determining the crystal structure. SHELXD is robust for phase retrieval in small molecules .

- Isotopic Labeling : Use deuterated analogs to confirm assignments in complex splitting patterns (e.g., fluorine coupling) .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in imidazole-based inhibitors?

Methodological Answer:

- SAR Workflow :

- Analog Synthesis : Systematically vary substituents (e.g., replace fluorine with chloro or methyl groups) .

- Biological Assays : Measure IC₅₀ values against target enzymes (e.g., EGFR kinase) .

- QSAR Modeling : Use CoMFA or machine learning (e.g., Random Forest) to correlate electronic (Hammett σ) or steric parameters (molar refractivity) with activity .

- Pitfalls : Overfitting in QSAR models can be mitigated by external validation (test set R² > 0.6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.